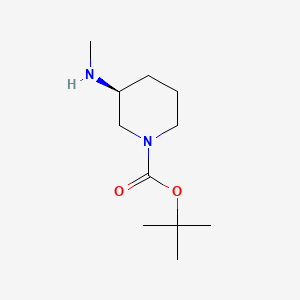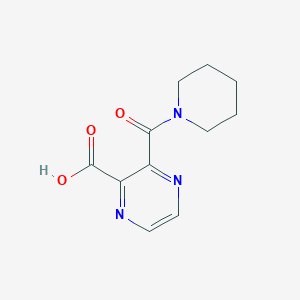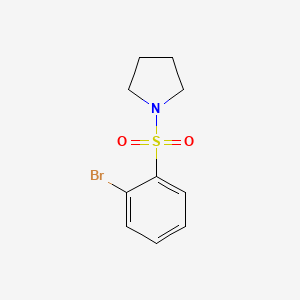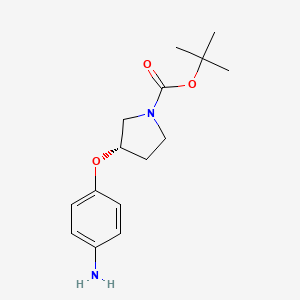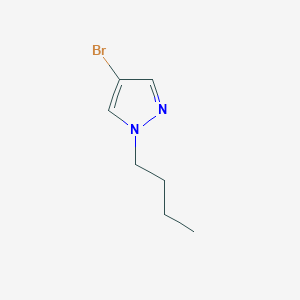
4-溴-1-丁基-1H-吡唑
描述
4-Bromo-1-butyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position and a butyl group at the first position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
科学研究应用
4-Bromo-1-butyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, dyes, and advanced materials due to its versatile reactivity and stability.
作用机制
Target of Action
The primary target of 4-Bromo-1-butyl-1H-pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body.
Mode of Action
4-Bromo-1-butyl-1H-pyrazole interacts with its target, liver alcohol dehydrogenase, by inhibiting its activity . This inhibition results in a decrease in the metabolism of certain alcohols and aldehydes.
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by 4-Bromo-1-butyl-1H-pyrazole affects the alcohol metabolism pathway. This can lead to an accumulation of alcohols and aldehydes in the body, which can have various downstream effects, including potential toxicity .
Result of Action
The molecular and cellular effects of 4-Bromo-1-butyl-1H-pyrazole’s action include the inhibition of liver alcohol dehydrogenase, leading to altered alcohol and aldehyde metabolism . This can result in an accumulation of these substances in the body, potentially leading to various physiological effects.
生化分析
Biochemical Properties
4-Bromo-1-butyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, 4-Bromo-1-butyl-1H-pyrazole can form binary adducts with titanium tetrachloride, indicating its potential to interact with metal ions . These interactions suggest that 4-Bromo-1-butyl-1H-pyrazole can modulate enzymatic activity and protein function, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of 4-Bromo-1-butyl-1H-pyrazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-1-butyl-1H-pyrazole can act as an inhibitor of liver alcohol dehydrogenase, affecting the metabolic pathways involving alcohols . This inhibition can lead to alterations in cellular metabolism and energy production. Furthermore, its interaction with metal ions can impact cellular signaling pathways, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-Bromo-1-butyl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, its inhibition of liver alcohol dehydrogenase is achieved through binding to the enzyme’s active site, preventing substrate access . Additionally, 4-Bromo-1-butyl-1H-pyrazole can form complexes with metal ions, influencing their availability and reactivity in biochemical reactions . These interactions highlight the compound’s ability to modulate enzymatic activity and protein function at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-butyl-1H-pyrazole can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-1-butyl-1H-pyrazole is relatively stable under standard laboratory conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 4-Bromo-1-butyl-1H-pyrazole may lead to cumulative effects on cellular metabolism and function, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-butyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . Higher doses can lead to toxic effects, including disruptions in cellular metabolism and organ function. Studies have reported threshold effects, where the compound’s impact becomes pronounced beyond a certain dosage . Understanding these dosage-dependent effects is essential for determining the safe and effective use of 4-Bromo-1-butyl-1H-pyrazole in research and therapeutic applications.
Metabolic Pathways
4-Bromo-1-butyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of liver alcohol dehydrogenase affects the metabolism of alcohols, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound’s interaction with metal ions can influence other metabolic pathways, potentially affecting the synthesis and degradation of biomolecules
Transport and Distribution
The transport and distribution of 4-Bromo-1-butyl-1H-pyrazole within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, its ability to form complexes with metal ions may affect its distribution within cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Bromo-1-butyl-1H-pyrazole plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, its interaction with metal ions may facilitate its localization to organelles involved in metal ion metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-butyl-1H-pyrazole typically involves the reaction of 4-bromopyrazole with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromopyrazole reacts with butyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-Bromo-1-butyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Catalysts and advanced purification techniques are often employed to achieve high purity levels required for pharmaceutical applications.
化学反应分析
Types of Reactions: 4-Bromo-1-butyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
相似化合物的比较
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-1-propyl-1H-pyrazole
Comparison: Compared to its analogs, 4-Bromo-1-butyl-1H-pyrazole has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The butyl group provides a balance between hydrophobicity and steric effects, making it a unique candidate for various applications. Its bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry.
属性
IUPAC Name |
4-bromo-1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKZNMXVEOCKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650098 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-61-2 | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-butyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


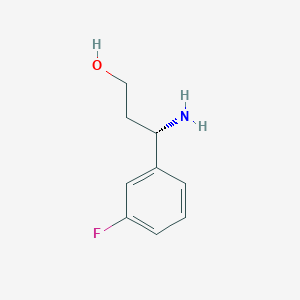


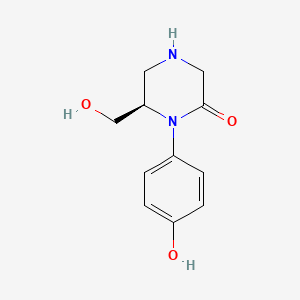
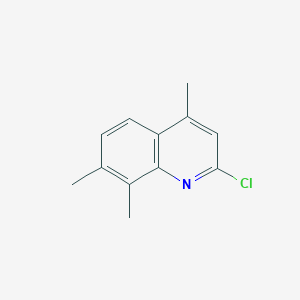
![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
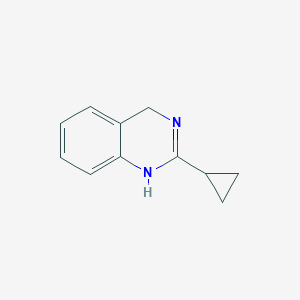
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)
